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Eflornithine, an irreversible inhibitor of the enzyme ornithine decarboxylase, has been the

subject of numerous clinical trials for a variety of therapeutic applications. This guide provides a

meta-analysis of clinical trial outcomes for eflornithine in the treatment of facial hirsutism,

African trypanosomiasis, and high-risk neuroblastoma. The data is intended for researchers,

scientists, and drug development professionals to facilitate an objective comparison of

eflornithine's performance against alternative treatments and placebo.

Mechanism of Action
Eflornithine's therapeutic effects stem from its ability to inhibit ornithine decarboxylase (ODC),

a key enzyme in the biosynthesis of polyamines. Polyamines are essential for cell division and

differentiation. By blocking ODC, eflornithine curtails cell proliferation, which is central to its

efficacy in reducing hair growth, inhibiting the growth of Trypanosoma brucei, the parasite

responsible for African trypanosomiasis, and preventing the relapse of neuroblastoma.
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Fig. 1: Eflornithine's Mechanism of Action.

Efficacy in Facial Hirsutism
Topical eflornithine 13.9% cream has been evaluated in numerous studies for its efficacy in

reducing unwanted facial hair in women. The primary endpoints in these trials typically involve

physician's global assessment (PGA) and patient self-assessment of hair reduction.

Comparison with Placebo
Two identically designed randomized, double-blind, placebo-controlled trials involving a total of

596 women demonstrated the superiority of eflornithine cream over a vehicle cream (placebo)

[1]. After 24 weeks of twice-daily application, a significantly higher percentage of women in the
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eflornithine group achieved treatment success, defined as "clear/almost clear" or "marked

improvement" on the PGA[1].

Outcome Measure
Eflornithine 13.9%
Cream

Placebo Cream p-value

Treatment "Success"

(Physician's Global

Assessment) at 24

weeks

32% 9% ≤0.05

Table 1: Comparison

of Eflornithine Cream

and Placebo for Facial

Hirsutism[1]

Adjunctive Therapy with Laser Hair Removal
Eflornithine has also been studied as an adjunct to laser hair removal, showing enhanced and

more rapid results compared to laser therapy alone[2][3]. A randomized, double-blind, placebo-

controlled, split-face comparison study demonstrated that the combination of eflornithine
cream with long-pulse alexandrite laser treatment resulted in a higher rate of complete or

almost complete hair removal.
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Outcome Measure
Eflornithine +
Laser

Placebo + Laser p-value

Complete/Almost

Complete Hair

Removal (Investigator

Assessment)

93.5% 67.9% 0.021

Patient Preference for

Treatment Side
41.9% 18% (no preference) 0.029

Hair Count Reduction

(vs. baseline)
Statistically significant - <0.01

Table 2: Efficacy of

Eflornithine as an

Adjunct to Laser

Therapy

A systematic review of three randomized controlled trials concluded that topical eflornithine is

an effective adjunctive therapy for reducing unwanted facial hair in women with hirsutism for at

least the first six months of treatment. One study noted a 17% greater reduction in hair

regrowth after six months when combining eflornithine with Intense Pulsed Light (IPL) therapy

compared to no treatment.

Experimental Protocols: Facial Hirsutism
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Fig. 2: Experimental Workflow for Hirsutism Clinical Trials.

The placebo-controlled trials enrolled women aged 18-83 with a clinical diagnosis of facial

hirsutism and a minimum hair density. Participants applied either eflornithine or a placebo

cream twice daily for 24 weeks. Efficacy was assessed using a 4-point Physician's Global

Assessment scale (clear/almost clear, marked improvement, improved, no

improvement/worse).

In the adjunctive laser therapy studies, women with unwanted facial hair underwent multiple

sessions of laser treatment (e.g., long-pulse alexandrite laser). In a split-face design,

eflornithine cream was applied to one side of the face and a placebo to the other, twice daily.

Assessments included investigator global scoring, patient self-assessment, and hair count

analysis.
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Efficacy in African Trypanosomiasis (Sleeping
Sickness)
Eflornithine has been a crucial treatment for the second stage of Trypanosoma brucei

gambiense infection. More recently, a combination therapy of nifurtimox and eflornithine
(NECT) has become the standard of care.

NECT vs. Eflornithine Monotherapy
Clinical trials have demonstrated that NECT is non-inferior to eflornithine monotherapy in

terms of efficacy and offers a better safety profile and a more convenient treatment regimen. A

systematic review of eight studies confirmed the non-inferiority of NECT.

Outcome Measure
Nifurtimox-Eflornithine
Combination Therapy
(NECT)

Eflornithine Monotherapy

Cure Rate (18-month follow-

up)
90.9% - 96.5% 88.9% - 91.6%

Table 3: Comparison of NECT

and Eflornithine Monotherapy

for African Trypanosomiasis

The NECT regimen is shorter and involves fewer intravenous infusions compared to

eflornithine monotherapy, reducing the burden on both patients and healthcare systems.

Experimental Protocols: African Trypanosomiasis
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Fig. 3: Experimental Workflow for NECT Clinical Trials.

Clinical trials comparing NECT and eflornithine monotherapy were typically multicenter,

randomized, open-label, non-inferiority trials. Patients with late-stage T. b. gambiense infection

were enrolled. The NECT regimen consisted of intravenous eflornithine (200 mg/kg every 12

hours for 7 days) and oral nifurtimox (5 mg/kg every 8 hours for 10 days). The eflornithine
monotherapy regimen involved intravenous eflornithine at a dose of 100 mg/kg every 6 hours

for 14 days. The primary endpoint was the cure rate at 18 months post-treatment, defined as

the absence of trypanosomes in body fluids.

Efficacy in High-Risk Neuroblastoma
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Oral eflornithine has been approved as a maintenance therapy to reduce the risk of relapse in

adult and pediatric patients with high-risk neuroblastoma who have responded to prior

multiagent, multimodality therapy.

Comparison with External Control
The approval of eflornithine for high-risk neuroblastoma was based on an externally controlled

trial that compared data from a single-arm Phase II study of eflornithine (Study 3b,

NCT02395666) with a historical control group from a previous clinical trial (ANBL0032). The

results showed a significant improvement in both event-free survival (EFS) and overall survival

(OS) for patients treated with eflornithine.

Outcome
Measure

Eflornithine
Maintenance
Therapy

No Eflornithine
(External
Control)

Hazard Ratio
(95% CI)

p-value

Event-Free

Survival (EFS)
- - 0.48 (0.27 - 0.85) 0.008

Overall Survival

(OS)
- - 0.32 (0.15 - 0.70) 0.007

Table 4: Efficacy

of Eflornithine

Maintenance

Therapy in High-

Risk

Neuroblastoma

In a propensity score-matched analysis, the hazard ratio for EFS was 0.48 (95% CI, 0.27-0.85;

P = .01) and for OS was 0.32 (95% CI, 0.15-0.70; P = .005) in favor of the eflornithine group.

Experimental Protocols: High-Risk Neuroblastoma
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Externally Controlled Trial for Neuroblastoma
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- Propensity Score Matching
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Fig. 4: Logical Relationship in the Neuroblastoma Trial.

The pivotal study for eflornithine in neuroblastoma (Study 3b, NCT02395666) was a single-

arm, open-label, multicenter trial. Eligible patients were children and young adults with high-risk

neuroblastoma in remission after completing standard multi-modal therapy. Patients received

oral eflornithine twice daily, with the dose adjusted for body surface area, for up to two years.

The control group was derived from the ANBL0032 clinical trial and matched to the

eflornithine-treated patients using propensity scores based on baseline demographic and

disease characteristics. The primary efficacy outcomes were EFS and OS.

Safety and Tolerability
Across the different indications and formulations, eflornithine is generally well-tolerated.

Topical Eflornithine (Hirsutism): The most common adverse events are mild and localized

skin reactions, such as burning, stinging, and tingling.

Intravenous Eflornithine (African Trypanosomiasis): Adverse events can include fever,

pruritus, hypertension, nausea, vomiting, diarrhea, abdominal pain, headaches, and
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myelosuppression. Seizures are a rare but serious side effect. The NECT regimen has a

more favorable safety profile than eflornithine monotherapy.

Oral Eflornithine (Neuroblastoma): Common adverse reactions include otitis media,

diarrhea, cough, sinusitis, pneumonia, hearing loss, and myelosuppression.

Conclusion
This meta-analysis of clinical trial outcomes demonstrates the efficacy of eflornithine across a

range of therapeutic areas. For facial hirsutism, topical eflornithine is an effective treatment,

both as a monotherapy and as an adjunct to laser hair removal. In the context of African

trypanosomiasis, the nifurtimox-eflornithine combination therapy has superseded eflornithine
monotherapy due to its non-inferior efficacy and improved safety and convenience. For high-

risk neuroblastoma, oral eflornithine has shown significant promise in reducing the risk of

relapse in patients who have completed standard therapy. The detailed experimental protocols

and comparative data presented in this guide provide a valuable resource for researchers and

drug development professionals.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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